molecular formula C13H25ClN2O2 B2988533 Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride CAS No. 2229328-10-1

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride

Cat. No.: B2988533
CAS No.: 2229328-10-1
M. Wt: 276.81
InChI Key: KZLGETDYTPJSNW-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C13H24N2O2.ClH. It is a derivative of piperidine and cyclopropylcarbamate, often used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of tert-butyl chloroformate with 1-piperidin-4-ylcyclopropylamine under controlled conditions.

  • The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods:

  • Industrial production involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.

  • The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted piperidine derivatives.

Chemistry:

  • Used as a building block in organic synthesis.

  • Employed in the development of new chemical entities.

Biology:

  • Utilized in biochemical studies to understand enzyme mechanisms.

  • Investigated for potential biological activity in various assays.

Medicine:

  • Explored for its potential therapeutic effects in drug discovery.

  • Studied for its role in targeted drug delivery systems.

Industry:

  • Applied in the production of specialty chemicals.

  • Used in the formulation of advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

  • Tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate: Another derivative of piperidine used in various chemical syntheses.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLGETDYTPJSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229328-10-1
Record name tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
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